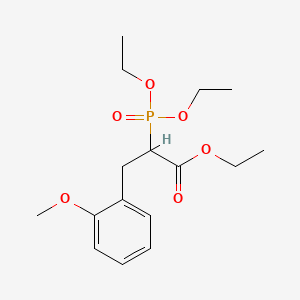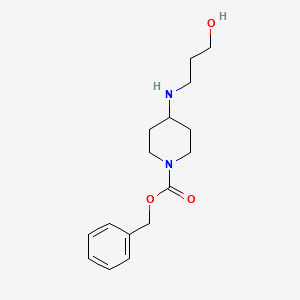
2-tert-Butoxy-5-(methylsulfanyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-5-tert-butoxy-thiophene is a heterocyclic compound that features a thiophene ring substituted with a methylsulfanyl group at the 2-position and a tert-butoxy group at the 5-position. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-5-tert-butoxy-thiophene typically involves the introduction of the methylsulfanyl and tert-butoxy groups onto a thiophene ring. One common method is the nucleophilic substitution reaction, where a thiophene derivative is treated with appropriate reagents to introduce the desired substituents. For example, the reaction of 2-bromo-5-tert-butoxy-thiophene with sodium methylthiolate can yield 2-methylsulfanyl-5-tert-butoxy-thiophene under suitable conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical reactions using readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-5-tert-butoxy-thiophene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiophene ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the substituents, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like sodium methylthiolate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-methylsulfanyl-5-tert-butoxy-thiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of organic semiconductors, conductive polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-5-tert-butoxy-thiophene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the thiophene ring. These effects can alter the compound’s nucleophilicity, electrophilicity, and overall stability, impacting its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
2-methylsulfanyl-thiophene: Lacks the tert-butoxy group, leading to different reactivity and applications.
5-tert-butoxy-thiophene:
2,5-dimethyl-thiophene: Substituted with two methyl groups, offering different electronic and steric effects.
Uniqueness
2-methylsulfanyl-5-tert-butoxy-thiophene is unique due to the combination of the methylsulfanyl and tert-butoxy groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis, materials science, and potentially in pharmaceuticals.
Properties
CAS No. |
91005-16-2 |
|---|---|
Molecular Formula |
C9H14OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylthiophene |
InChI |
InChI=1S/C9H14OS2/c1-9(2,3)10-7-5-6-8(11-4)12-7/h5-6H,1-4H3 |
InChI Key |
UAIVWRHWFCMNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


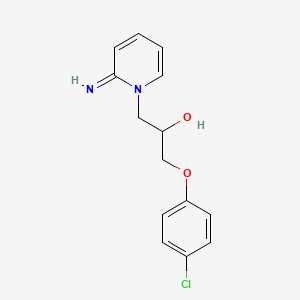
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)
![2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-piperidin-1-ylethanone;ethanesulfonic acid](/img/structure/B14001511.png)
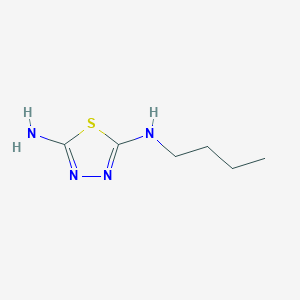

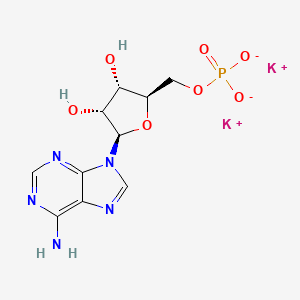
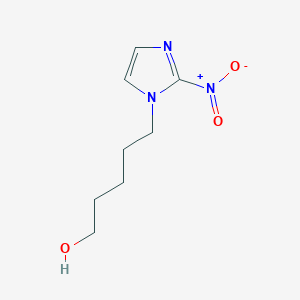
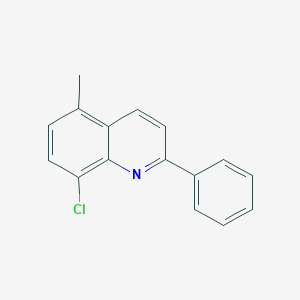
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

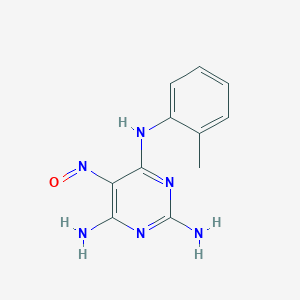
![[(5-Nitrofuran-2-yl)methylidene]propanedioic acid](/img/structure/B14001554.png)
